Cas no 31162-13-7 (2-azidobenzoic Acid)

2-Azidobenzoic acid is a versatile aromatic compound featuring both a carboxylic acid and an azide functional group. Its structure enables applications in organic synthesis, particularly in click chemistry, where the azide group participates in Huisgen cycloaddition reactions to form triazole linkages. The carboxylic acid moiety allows for further derivatization, making it useful in peptide coupling and polymer modification. This compound is valued for its stability under standard conditions and its role as a bifunctional building block in medicinal chemistry and material science. Proper handling is essential due to the potential reactivity of the azide group. It is typically used in research settings for constructing complex molecular architectures.
2-azidobenzoic Acid structure
2-azidobenzoic Acid structure
Product Name:2-azidobenzoic Acid
CAS No:31162-13-7
MF:C7H5N3O2
MW:163.133500814438
MDL:MFCD00211421
CID:1445993
PubChem ID:5325560
Update Time:2025-05-25

2-azidobenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Azidobenzoic acid
    • 2-Azido-benzoic acid
    • CTK1B9970
    • o-azidobenzoic acid
    • Benzoic acid, 2-azido-
    • 2-Azidobenzoic acid solution
    • 2-Azido-benzoesaeure
    • ortho-azidobenzoic acid
    • STL301919
    • AC1NRYN8
    • o-Azidobenzoic acid solution
    • SCHEMBL18065806
    • 31162-13-7
    • A820743
    • o-azido benzoic acid
    • InChI=1/C7H5N3O2/c8-10-9-6-4-2-1-3-5(6)7(11)12/h1-4H,(H,11,12
    • EN300-207152
    • JCBWQNLTYXTHBZ-UHFFFAOYSA-N
    • azidobenzoic acid
    • AKOS015995850
    • DTXSID20416023
    • 2-azidobenzoic Acid
    • MDL: MFCD00211421
    • Inchi: 1S/C7H5N3O2/c8-10-9-6-4-2-1-3-5(6)7(11)12/h1-4H,(H,11,12)
    • InChI Key: JCBWQNLTYXTHBZ-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1N=[N+]=[N-])=O

Computed Properties

  • Exact Mass: 163.03825
  • Monoisotopic Mass: 163.038176411g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 51.7Ų

Experimental Properties

  • Flash Point: Fahrenheit: -27.4 ° f
    Celsius: -33 ° c
  • PSA: 86.06
  • Color/Form: ~0.25 M in tert-butyl methyl ether

2-azidobenzoic Acid Security Information

  • Symbol: GHS02 GHS07
  • Signal Word:Danger
  • Hazard Statement: H225-H315-H319
  • Warning Statement: P210-P305+P351+P338
  • Hazardous Material transportation number:UN 2398 3 / PGII
  • WGK Germany:3
  • Hazard Category Code: 11-38
  • Safety Instruction: 16
  • Hazardous Material Identification: F Xi
  • Storage Condition:−20°C

2-azidobenzoic Acid Pricemore >>

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Additional information on 2-azidobenzoic Acid

2-Azidobenzoic Acid: A Comprehensive Overview

2-Azidobenzoic acid, also known by its CAS number CAS No. 31162-13-7, is a chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with an azide group at the second position of the benzene ring. The azide group (-N3) introduces interesting chemical properties, making it a valuable molecule for various applications.

The synthesis of 2-azidobenzoic acid typically involves the substitution of a suitable precursor with an azide group. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for its preparation, leveraging techniques such as nucleophilic aromatic substitution or coupling reactions. These methods have not only improved the yield but also minimized the use of hazardous reagents, aligning with the principles of green chemistry.

In terms of chemical properties, 2-azidobenzoic acid exhibits a melting point of approximately 240°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. Its azide group renders it reactive under certain conditions, particularly in click chemistry reactions where it can act as a substrate for the formation of bioisosteric compounds or as a precursor for drug delivery systems.

The pharmacological potential of 2-azidobenzoic acid has been explored in recent studies, with researchers investigating its role as a building block for bioactive molecules. For instance, it has been used to synthesize analogs that exhibit anti-inflammatory and antioxidant activities. These findings suggest that 2-azidobenzoic acid could serve as a lead compound in the development of novel therapeutic agents.

Beyond pharmacology, 2-azidobenzoic acid has found applications in materials science, particularly in the synthesis of functional polymers and coordination compounds. Its azide group facilitates the formation of metal-organic frameworks (MOFs) and other hybrid materials with tailored properties, making it a valuable component in nanotechnology research.

In conclusion, 2-azidobenzoic acid, with its unique structure and versatile reactivity, continues to be a focal point in contemporary chemical research. Its applications span multiple disciplines, from drug discovery to materials innovation, underscoring its importance as a key molecule in modern science.

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